An In-depth Technical Guide to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol: Properties, Synthesis, and Applications
Introduction
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is a heterocyclic alcohol of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, which integrates a fluorinated phenyl ring with a pyridine moiety, positions it as a valuable building block for novel therapeutic agents. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, prized for its ability to enhance pharmacological activity, improve metabolic stability, and increase water solubility.[1][2][3][4] The inclusion of a fluorine atom can further augment a molecule's pharmacokinetic and pharmacodynamic profile by improving metabolic stability and binding affinity. This guide offers a comprehensive technical overview of the chemical properties, a plausible synthetic route, and the potential applications of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, designed for researchers, scientists, and professionals in the field of drug discovery.
Chemical and Physical Properties
| Property | Predicted Value / Observation |
| CAS Number | Not found in public databases |
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Expected to be a solid at room temperature, likely with a melting point in the range of similar aromatic alcohols. For instance, the related compound bis-(4-fluoro-phenyl)-phenyl-methanol has a melting point of 100 °C.[5] |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Predicted to have low solubility in water but good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The pyridine moiety may slightly increase aqueous solubility compared to its non-pyridyl analogue.[2][4] |
Synthesis and Purification
A plausible and efficient route for the synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is through the reduction of the corresponding aldehyde, 4-fluoro-3-(pyridin-4-yl)benzaldehyde. This aldehyde can be synthesized via a Suzuki coupling reaction between 3-bromo-4-fluorobenzaldehyde and pyridine-4-boronic acid. The subsequent reduction of the aldehyde to the alcohol can be achieved using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Materials:
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4-Fluoro-3-(pyridin-4-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(pyridin-4-yl)benzaldehyde (1 equivalent) in methanol. The choice of methanol as a solvent is due to its ability to dissolve both the starting material and the sodium borohydride.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane to extract the product.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. The washing steps are essential to remove any unreacted reagents and inorganic byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol.
Caption: Workflow for the synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol.
Spectroscopic Characterization
The structural confirmation of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol would rely on standard spectroscopic techniques. Predicted data based on analogous structures is presented below.[6][7]
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
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δ ~7.5-7.8 ppm (m, 4H): Remaining protons on the pyridine ring and the protons on the phenyl ring.
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δ ~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group.
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δ ~2.0 ppm (s, 1H): Hydroxyl proton (this peak may be broad and its chemical shift can vary with concentration and temperature).
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~160 ppm (d, J_CF ≈ 250 Hz): Carbon atom attached to fluorine.
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δ ~150 ppm: Carbons on the pyridine ring adjacent to the nitrogen.
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δ ~120-140 ppm: Aromatic carbons.
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δ ~64 ppm: Methylene carbon of the hydroxymethyl group.
-
-
Mass Spectrometry (ESI+):
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m/z: 204.08 [M+H]⁺
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Chemical Reactivity and Stability
The reactivity of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is dictated by its primary functional groups: the hydroxyl group, the pyridine ring, and the fluorinated aromatic system.
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Hydroxyl Group: As a primary alcohol, the -CH₂OH group can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate. It can also undergo esterification with carboxylic acids or acid chlorides.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated in the presence of acids to form a pyridinium salt. It can also act as a nucleophile, for instance, in reactions with alkyl halides to form N-alkylpyridinium salts.[8]
-
Fluorinated Phenyl Ring: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution but activates the ring towards certain electrophilic substitutions. The electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.
Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids.
Caption: Key reactivity pathways for (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol.
Applications in Research and Drug Development
The unique combination of a fluorinated phenyl ring and a pyridine moiety makes (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol a highly attractive scaffold for drug discovery.
-
Medicinal Chemistry Building Block: This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyridine ring can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate.[3][4] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
-
Potential Biological Activities: While specific biological activities for this compound have not been reported, structurally similar molecules containing fluorinated pyridine motifs have shown promise as antimicrobial and anticancer agents.[9][10] For instance, pyridine derivatives are being explored as inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.
Safety and Handling
Given the absence of a specific material safety data sheet (MSDS), the following precautions are recommended based on the properties of similar aromatic alcohols and fluorinated compounds:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]
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A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. [Link]
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(4-Fluoro-3-pyridinyl)-phenylmethanol. PubChem. [Link]
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Cas 379-55-5,BIS-(4-FLUORO-PHENYL) - LookChem. LookChem. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Masahiro Takeda. [Link]
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NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]
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Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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PHENYLMETHANOL. Ataman Kimya. [Link]
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Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar. [Link]
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Synthesis of Fluoro Organic Compounds. DTIC. [Link]
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Pyridine. Wikipedia. [Link]
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Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]
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The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Recent Advances on Fluorine Chemistry. PMC. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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4-Fluoroaniline. Wikipedia. [Link]
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